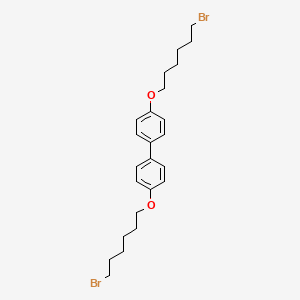
4,4'-Bis((6-bromohexyl)oxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl is an organic compound characterized by the presence of two 6-bromohexyl groups attached to a biphenyl core through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 6-bromohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkages .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 6-bromohexyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenyl core or the 6-bromohexyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced biphenyl derivatives and modified hexyl chains.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and liquid crystals due to its structural properties.
Biological Studies: It can be used as a precursor for the synthesis of biologically active molecules.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the biphenyl core or the hexyl chains are modified to introduce new functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis((6-chlorohexyl)oxy)-1,1’-biphenyl: Similar structure but with chlorine atoms instead of bromine.
4,4’-Bis((6-iodohexyl)oxy)-1,1’-biphenyl: Similar structure but with iodine atoms instead of bromine.
4,4’-Bis((6-methylhexyl)oxy)-1,1’-biphenyl: Similar structure but with methyl groups instead of bromine.
Uniqueness
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl is unique due to the presence of bromine atoms, which make it more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs. The bromine atoms also influence the compound’s physical properties, such as its melting point and solubility.
Eigenschaften
CAS-Nummer |
189156-36-3 |
|---|---|
Molekularformel |
C24H32Br2O2 |
Molekulargewicht |
512.3 g/mol |
IUPAC-Name |
1-(6-bromohexoxy)-4-[4-(6-bromohexoxy)phenyl]benzene |
InChI |
InChI=1S/C24H32Br2O2/c25-17-5-1-3-7-19-27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-20-8-4-2-6-18-26/h9-16H,1-8,17-20H2 |
InChI-Schlüssel |
KRLMFEMMRZETSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCBr)OCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
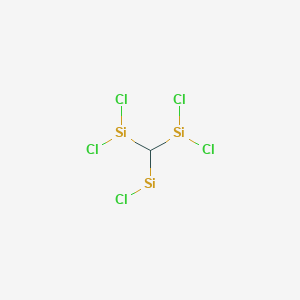
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
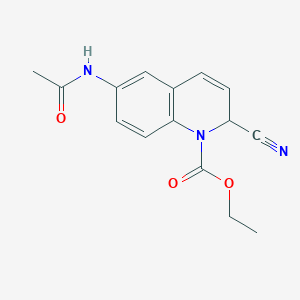
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
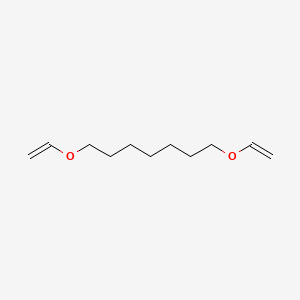
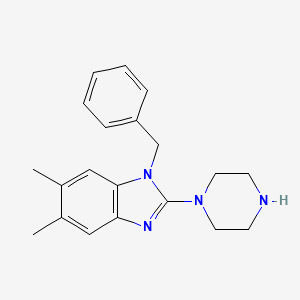
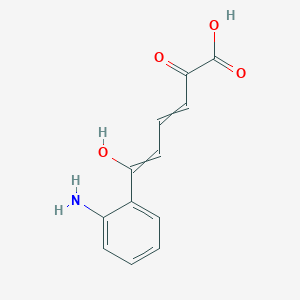


![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)

![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
